Citrato de triamonio

Descripción general

Descripción

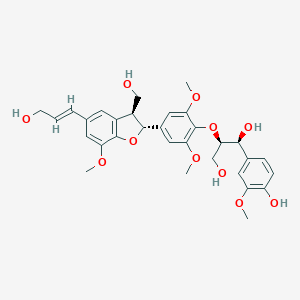

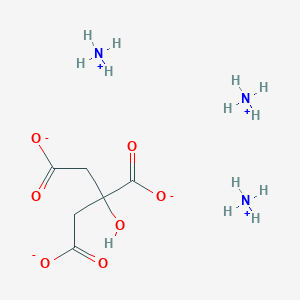

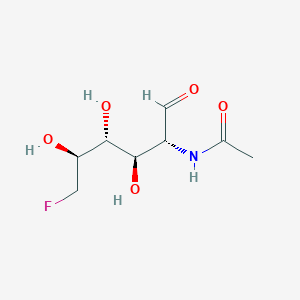

El citrato de triamonio es un compuesto químico con la fórmula molecular C6H17N3O7Este compuesto es una sal de citrato en la que los tres grupos carboxilo están desprotonados y asociados con iones amonio como contraiones . Se utiliza comúnmente como agente tamponador y tiene aplicaciones en diversos campos, incluidos los aditivos alimentarios, la limpieza de superficies y la investigación científica .

Aplicaciones Científicas De Investigación

Triammonium citrate has a wide range of applications in scientific research:

Chemistry: It is used as a chelating agent in various chemical reactions and processes.

Biology: It is employed in biological studies for its buffering properties and as a component in culture media.

Medicine: It is used in pharmaceutical formulations and as a component in diagnostic assays.

Industry: It is used in surface cleaning, particularly in the conservation of artworks and historical artifacts.

Mecanismo De Acción

El principal mecanismo de acción del citrato de triamonio es su capacidad para actuar como agente quelante. Forma complejos estables con iones metálicos, secuestrándolos eficazmente e impidiendo su interacción con otros componentes del entorno. Este proceso de quelación implica la formación de enlaces de coordinación entre los iones citrato y los iones metálicos .

Análisis Bioquímico

Biochemical Properties

Triammonium citrate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of ZnO crystals in alkaline solution . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

The effects of Triammonium citrate on cells and cellular processes are diverse. For example, it has been shown to alter lipid homeostasis in endothelial cells by inducing sterol regulatory element-binding protein 2 mediated cholesterol biosynthesis . This influence on cell function can impact cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Triammonium citrate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Triammonium citrate is involved in various metabolic pathways. For instance, it is a part of the citric acid cycle, a central metabolic pathway that connects almost all individual metabolic pathways . It interacts with enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Triammonium citrate is transported and distributed within cells and tissues. It is considered to dissociate in aqueous solutions as well as in the stomach, leading to its distribution within the body

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El citrato de triamonio se puede sintetizar haciendo reaccionar ácido cítrico con amoníaco. La reacción implica la neutralización del ácido cítrico con amoníaco para formar la sal de triamonio. El proceso se puede resumir de la siguiente manera:

- Disolver ácido cítrico en agua para preparar una solución acuosa.

- Agregar amoníaco líquido a la solución de ácido cítrico.

- La mezcla de reacción se agita y se deja reaccionar, formando this compound.

- El producto se cristaliza y purifica a continuación .

Métodos de producción industrial

En entornos industriales, el this compound se produce utilizando un método similar pero a mayor escala. El proceso implica la adición controlada de amoníaco a una solución de ácido cítrico, seguida de cristalización y purificación para obtener el producto final. El proceso de producción industrial está diseñado para maximizar el rendimiento y minimizar las impurezas .

Análisis De Reacciones Químicas

Tipos de reacciones

El citrato de triamonio experimenta diversas reacciones químicas, entre ellas:

Quelación: Actúa como agente quelante, formando complejos con iones metálicos.

Tamponamiento: Puede actuar como tampón, manteniendo el pH de una solución.

Descomposición: En determinadas condiciones, puede descomponerse para liberar amoníaco y ácido cítrico.

Reactivos y condiciones comunes

Quelación: El this compound forma complejos con iones metálicos como hierro, cobre y calcio. Las condiciones de reacción suelen implicar soluciones acuosas y temperaturas suaves.

Tamponamiento: Se utiliza en soluciones tampón para mantener la estabilidad del pH.

Principales productos formados

Quelación: Los principales productos son los complejos metal-citrato.

Descomposición: La descomposición del this compound da lugar a la formación de amoníaco y ácido cítrico.

Aplicaciones en la investigación científica

El this compound tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como agente quelante en diversas reacciones y procesos químicos.

Biología: Se emplea en estudios biológicos por sus propiedades tamponadoras y como componente en medios de cultivo.

Medicina: Se utiliza en formulaciones farmacéuticas y como componente en ensayos diagnósticos.

Industria: Se utiliza en la limpieza de superficies, en particular en la conservación de obras de arte y artefactos históricos.

Comparación Con Compuestos Similares

Compuestos similares

- Citrato de diamonio

- Citrato monosódico

- Citrato disódico

- Citrato trisódico

Comparación

El citrato de triamonio es único en su capacidad para formar complejos estables con iones metálicos debido a la presencia de tres iones amonio. Esto lo hace más eficaz como agente quelante en comparación con el citrato de diamonio y otros compuestos similares. Además, su capacidad tamponadora es mayor, lo que lo hace adecuado para aplicaciones que requieren un control preciso del pH .

Propiedades

IUPAC Name |

triazanium;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.3H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYZEGXAUVWDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17N3O7 | |

| Record name | TRIAMMONIUM CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10889469 | |

| Record name | Ammonium citrate (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium citrate is a white granular solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in pharmaceuticals, and in chemical analysis., Liquid, White to off-white crystals or powder, Colorless or white solid; [HSDB] White odorless granules; [MSDSonline], White solid; [JECFA] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | AMMONIUM CITRATE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TRIAMMONIUM CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Diammonium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4716 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Triammonium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20220 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in water, Slightly soluble in alcohol, Soluble in about 1 part water | |

| Record name | TRIAMMONIUM CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | DIAMMONIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.48 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.48 g/cu cm | |

| Record name | AMMONIUM CITRATE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIAMMONIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Granules or crystals, Colorless crystals, White granules | |

CAS No. |

3012-65-5, 3458-72-8 | |

| Record name | AMMONIUM CITRATE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium citrate (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003458728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium citrate (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triammonium citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM CITRATE, TRIBASIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J90A52459R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIAMMONIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can triammonium citrate be used to create smooth anodized aluminum coatings?

A1: Yes, research shows that anodizing aluminum in baths containing triammonium citrate and aliphatic monoamines (like methylamine) can produce smooth anodized films. This smoothness is attributed to the dissolution of the film surface in the alkaline environment created by the amine-citrate bath. []

Q2: Does triammonium citrate corrode aluminum?

A2: Triammonium citrate exhibits a very mild etching action on aluminum, resulting in minimal uniform corrosion. It is considered a milder alternative compared to solutions like the tetrasodium salt of EDTA, which can cause significant corrosion. []

Q3: Can triammonium citrate be used to disperse particles in ceramic slurries?

A3: Yes, triammonium citrate (TAC) is effective in preparing stable, high solid volume, low viscosity ceramic slurries. Research indicates that TAC chemically interacts with the ceramic powder (like PMN-PZT), promoting electrostatic repulsion between particles and preventing agglomeration. This leads to improved slurry stability and rheological properties. []

Q4: Can triammonium citrate influence the crystal formation of zinc oxide (ZnO)?

A4: Yes, triammonium citrate can act as a morphology-directing agent during ZnO crystal formation in alkaline solutions. Its presence can modify the growth direction of ZnO crystals, leading to diverse morphologies depending on its concentration. []

Q5: What is the role of triammonium citrate in preparing nitrogen-doped graphene quantum dots (N-GQDs)?

A5: Triammonium citrate can be used as a precursor for synthesizing nitrogen-doped graphene quantum dots (N-GQDs) through hydrothermal methods. Its decomposition at elevated temperatures releases nitrogen, which then dopes the graphene structure. This doping process influences the morphology, fluorescence, and viscosity of the resulting N-GQDs. []

Q6: Can triammonium citrate be used to synthesize nano-sized zinc oxide (ZnO) powders?

A6: Yes, triammonium citrate can be employed in the sol-gel synthesis of nano-sized ZnO powders. The size of the ZnO particles can be controlled by adjusting parameters like the concentration of zinc acetate, triammonium citrate, and the calcination temperature. []

Q7: Is triammonium citrate used in the preparation of Co-W alloy coatings?

A7: Yes, triammonium citrate, in conjunction with dimethyl sulfoxide (DMSO), forms an effective bath solution for electroplating Co-W alloys. These alloys have potential as anode materials in methanol fuel cells due to their low overvoltage, good corrosion resistance, and promising electrochemical behavior for methanol oxidation. []

Q8: Can triammonium citrate be used in the production of phycocyanin from algae?

A8: Yes, triammonium citrate has been successfully used in a two-step salting-out process to purify phycocyanin from algae. The optimal concentration of triammonium citrate was found to be crucial for maximizing both the purity and yield of the extracted phycocyanin. []

Q9: Can triammonium citrate enhance the production of enterocin from Enterococcus faecium?

A9: Research shows that supplementing the growth medium of Enterococcus faecium with triammonium citrate can significantly enhance enterocin production. Optimization studies using response surface methodology (RSM) have determined the optimal concentration of triammonium citrate to maximize enterocin yield. []

Q10: How does triammonium citrate affect antimicrobial protein production by Bacillus amyloliquefaciens?

A10: Triammonium citrate acts as a nitrogen source in the growth medium of Bacillus amyloliquefaciens and influences the production of antimicrobial proteins (AMPs). Optimization studies using Taguchi design of experiments have identified the optimal triammonium citrate concentration for maximizing AMP production. [, ]

Q11: Is triammonium citrate used in the optimization of lactic acid production by Lactobacillus casei?

A11: While triammonium citrate was found to significantly influence lactic acid production by Lactobacillus casei in a Plackett-Burman design screening, its overall effect was negative. Therefore, it was kept constant during further optimization steps focusing on other more influential medium components. []

Q12: What is the molecular formula and weight of triammonium citrate?

A12: The molecular formula of triammonium citrate is C6H17N3O7, and its molecular weight is 243.22 g/mol. []

Q13: How does triammonium citrate impact the MALDI mass spectra of insulin?

A14: The presence of triammonium citrate as an impurity can suppress the signal of insulin in matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. The extent of signal suppression depends on the concentration of triammonium citrate in the sample. []

Q14: Can a catalyst-based conversion technique be used to calibrate an Aerodyne aerosol mass spectrometer (AMS) for reactive nitrogen (Nr) measurements using triammonium citrate particles?

A15: Yes, a heated platinum/molybdenum catalyst can convert the nitrogen in triammonium citrate particles to nitric oxide (NO), which can then be quantified to calibrate the AMS for Nr measurements. This technique allows for the determination of the relative ionization efficiency (RIE) of triammonium citrate in the AMS, which is essential for accurate aerosol measurements. []

Q15: Can triammonium citrate be used to remove toxins from Mahua seed cake?

A16: Research has shown that soaking Mahua seed cake in a 0.01 M triammonium citrate solution can effectively remove saponin (mowrin) and tannins. This detoxification process makes the seed cake suitable for various applications. []

Q16: Is triammonium citrate used in cleaning oil paintings?

A17: Yes, a 2.5% solution of triammonium citrate has been successfully used to clean an unvarnished oil sketch by J.M.W. Turner. It was found to be effective in removing dirt without causing damage to the paint surface. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-](/img/structure/B47984.png)